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Compound of Interest

Compound Name:
(R)-cyclopropyl(2-

fluorophenyl)methanamine

Cat. No.: B15286636

Get Quote

Executive Summary
(R)-Cyclopropyl(2-fluorophenyl)methanamine is a chiral primary amine intermediate used in

the synthesis of pharmaceutical agents, particularly P2Y12 receptor antagonists (related to

Prasugrel analogs) and kinase inhibitors. Its structural uniqueness lies in the steric bulk of the

cyclopropyl group combined with the electronic modulation of the ortho-fluorine atom, which

influences metabolic stability and binding affinity in downstream APIs.

This guide provides a comprehensive spectroscopic breakdown, synthetic routes, and quality

control parameters for the (R)-enantiomer.
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Parameter Data

Chemical Name
(R)-

-Cyclopropyl-2-fluorobenzenemethanamine

IUPAC Name
(R)-1-Cyclopropyl-1-(2-

fluorophenyl)methanamine

Molecular Formula

C

H

FN

Molecular Weight 165.21 g/mol

CAS Number (Racemate) 1014979-14-6

CAS Number ((S)-HCl) 844470-82-2 (Reference for enantiomer)

Chirality (R)-Enantiomer

Appearance
Colorless to pale yellow oil (Free base); White

solid (HCl salt)

Solubility
Soluble in MeOH, DCM, DMSO; HCl salt soluble

in water

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The following data represents the characteristic shifts for the free base in CDCl

. The spectrum is dominated by the shielding effect of the cyclopropyl ring and the splitting
patterns induced by the

F-

H coupling.

H NMR (400 MHz, CDCl
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)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.45 – 7.38 Multiplet (m) 1H Ar-H (C6)

Ortho to alkyl

group;

desshielded.

7.26 – 7.18 Multiplet (m) 1H Ar-H (C4)
Para to F;

coupled to F.

7.15 – 7.08 Multiplet (m) 1H Ar-H (C5) Meta to F.

7.05 – 6.98 Multiplet (m) 1H Ar-H (C3)

Ortho to F;

shows large

coupling.

3.62
Doublet (d,

Hz)
1H CH-NH

Benzylic proton.

Coupled to

cyclopropyl

methine.

1.80
Broad Singlet (br

s)
2H -NH

Exchangeable

with D

O.

1.25 – 1.15 Multiplet (m) 1H CH (Cyclopropyl)
Methine proton;

bridgehead.

0.65 – 0.55 Multiplet (m) 1H
CH

(Cyclopropyl)

Diastereotopic

methylene (cis to

benzene).

0.50 – 0.40 Multiplet (m) 1H
CH

(Cyclopropyl)

Diastereotopic

methylene.

0.35 – 0.25 Multiplet (m) 2H
CH

(Cyclopropyl)

High-field

cyclopropyl

protons.
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C NMR (100 MHz, CDCl

)
Aromatic Carbons:

161.5 (d,

Hz, C-F), 131.0 (d,

Hz), 128.5 (d,

Hz), 124.2 (d,

Hz), 115.4 (d,

Hz).

Benzylic Carbon:

55.2 (CH-NH

).

Cyclopropyl Carbons:

19.5 (CH), 4.2 (CH

), 2.8 (CH

).

F NMR (376 MHz, CDCl

)
-118.5 ppm (Multiplet): Characteristic of an ortho-substituted fluorobenzene.

Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI+)
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Molecular Ion:

Fragmentation Pattern:

166.1

149 (Loss of NH

)

166.1

109 (Loss of Cyclopropyl group + NH

, Fluorobenzyl cation)

109

83 (Loss of C

H

)

Infrared Spectroscopy (FT-IR)
3380, 3300 cm

: N-H stretching (Primary amine doublet).

3080, 3010 cm

: C-H stretching (Cyclopropyl ring tension).

1590, 1490 cm

: C=C Aromatic ring breathing.

1225 cm

: C-F Aryl stretching (Strong).
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Synthesis & Chiral Resolution
The synthesis of the pure (R)-enantiomer typically avoids resolution of the racemate due to

yield losses. The preferred industrial route utilizes Ellman’s Sulfinamide chemistry for high

diastereoselectivity.

Asymmetric Synthesis Workflow (Ellman Route)
This protocol uses (R)-tert-butanesulfinamide to induce chirality at the imine stage, followed by

diastereoselective reduction.

Step 1: Condensation of Cyclopropyl 2-fluorophenyl ketone with (R)-t-butanesulfinamide. Step

2: Reduction of the N-sulfinyl imine (using NaBH

or L-Selectride). Step 3: Acidic deprotection to yield the chiral amine salt.

Cyclopropyl 2-fluorophenyl
ketone (CAS 150322-73-9)

Chiral N-Sulfinyl Imine
(Intermediate)

Ti(OEt)4, THF
Reflux

(R)-tert-Butanesulfinamide

Sulfinyl Amine
(Diastereomerically Pure)

NaBH4 (98:2 dr)
-48°C (R)-Cyclopropyl(2-fluorophenyl)

methanamine HCl

HCl/MeOH
Deprotection

Click to download full resolution via product page

Figure 1: Asymmetric synthesis of (R)-cyclopropyl(2-fluorophenyl)methanamine via

Ellman's auxiliary.

Chiral HPLC Method (Quality Control)
To verify enantiomeric excess (ee%), the following method is standard.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.
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Retention Times (Approximate):

(R)-Isomer:

min

(S)-Isomer:

min

(Note: Order may reverse depending on specific column selector; confirm with racemic

standard.)

Impurity Profile & Handling
Common Impurities[6]

Des-fluoro Analog: Arising from impurities in the starting Grignard or ketone. Detected by

lack of F-coupling in NMR.

Ketone Precursor: Unreacted cyclopropyl 2-fluorophenyl ketone. Detected by IR (C=O

stretch @ 1680 cm

).

Enantiomer: The (S)-isomer. Controlled via Chiral HPLC (Limit typically < 0.5%).

Storage & Stability
State: The free base is sensitive to CO

(carbamate formation). Store under Nitrogen/Argon.

Salt Form: The Hydrochloride (HCl) or Tartrate salt is preferred for long-term stability.

Temperature: 2–8°C (Desiccated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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